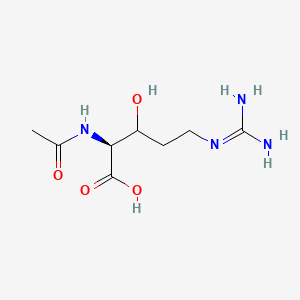
N2-Acetyl-3-hydroxyarginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Acetyl-3-hydroxyarginine is a derivative of the amino acid arginine, characterized by the presence of an acetyl group at the N2 position and a hydroxyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-3-hydroxyarginine typically involves the hydroxylation of arginine followed by acetylation. One common method involves the use of enzymes such as arginine hydroxylase to introduce the hydroxyl group at the 3 position. The hydroxylated arginine is then acetylated using acetic anhydride under mild conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve multi-enzymatic cascade reactions to ensure high yield and purity. These methods leverage biocatalysts to perform selective hydroxylation and acetylation steps, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: N2-Acetyl-3-hydroxyarginine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding N2-acetylarginine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using halogenating agents like thionyl chloride.
Major Products:
Oxidation: N2-Acetyl-3-ketoarginine.
Reduction: N2-Acetylarginine.
Substitution: N2-Acetyl-3-chloroarginine.
Aplicaciones Científicas De Investigación
N2-Acetyl-3-hydroxyarginine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for treating metabolic disorders.
Industry: Utilized in the production of specialized chemicals and as a building block in synthetic biology.
Mecanismo De Acción
The mechanism of action of N2-Acetyl-3-hydroxyarginine involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the 3 position allows for hydrogen bonding and other interactions with active sites of enzymes, influencing their activity. The acetyl group at the N2 position can modulate the compound’s stability and solubility, affecting its bioavailability and efficacy .
Comparación Con Compuestos Similares
N2-Acetylarginine: Lacks the hydroxyl group at the 3 position.
3-Hydroxyarginine: Lacks the acetyl group at the N2 position.
N2-Succinyl-3-hydroxyarginine: Contains a succinyl group instead of an acetyl group.
Uniqueness: N2-Acetyl-3-hydroxyarginine is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical and biological properties. This dual modification allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
64398-72-7 |
|---|---|
Fórmula molecular |
C8H16N4O4 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-5-(diaminomethylideneamino)-3-hydroxypentanoic acid |
InChI |
InChI=1S/C8H16N4O4/c1-4(13)12-6(7(15)16)5(14)2-3-11-8(9)10/h5-6,14H,2-3H2,1H3,(H,12,13)(H,15,16)(H4,9,10,11)/t5?,6-/m0/s1 |
Clave InChI |
YBWBVAVHEWQYMK-GDVGLLTNSA-N |
SMILES isomérico |
CC(=O)N[C@@H](C(CCN=C(N)N)O)C(=O)O |
SMILES canónico |
CC(=O)NC(C(CCN=C(N)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


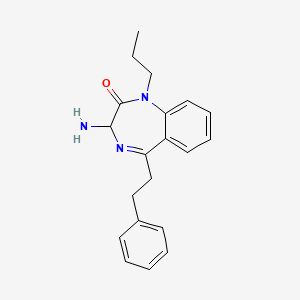
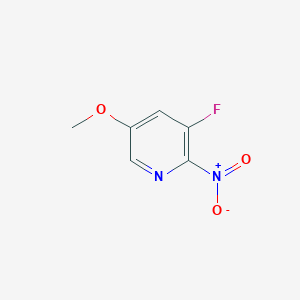
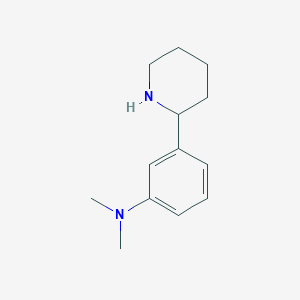
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-methyl-4-oxo-, ethyl ester](/img/structure/B13937844.png)

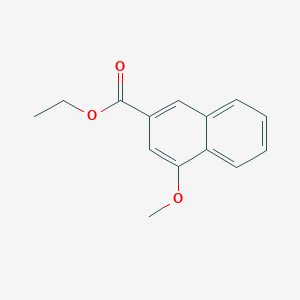
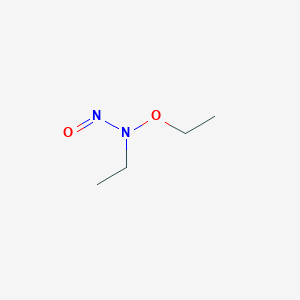
![2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13937864.png)
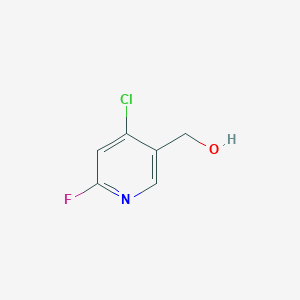
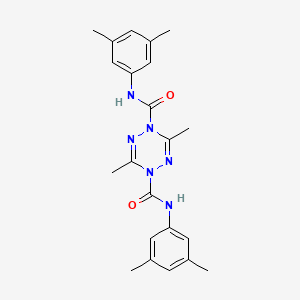

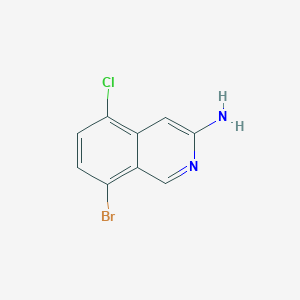
![7,7-Dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13937895.png)
![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)
